Phenindamine

Übersicht

Beschreibung

Phenindamine, also known by its trade names Nolahist and Thephorin, is an antihistamine and anticholinergic compound. It was developed by Hoffman-La Roche in the late 1940s. This compound is primarily used to treat symptoms of the common cold and allergies, such as sneezing, itching, rashes, and hives .

Vorbereitungsmethoden

Industrial Production Methods: Industrial production of phenindamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Phenindamin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Phenindamin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Phenindamin in seine reduzierten Formen umwandeln.

Substitution: Phenindamin kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Substitution, können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Phenindaminoxid ergeben, während die Reduktion eine reduzierte Form von Phenindamin erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Phenindamin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung von Antihistamin- und Anticholinergikum-Eigenschaften verwendet.

Biologie: Untersucht für seine Auswirkungen auf Histaminrezeptoren und seine Rolle bei allergischen Reaktionen.

Medizin: Wird zur Behandlung von Symptomen von Allergien und Erkältungen eingesetzt. .

Industrie: Wird bei der Formulierung pharmazeutischer Produkte zur Allergiebehandlung eingesetzt.

5. Wirkmechanismus

Phenindamin entfaltet seine Wirkung, indem es die Wirkung des natürlich vorkommenden Stoffes Histamin im Körper blockiert. Es konkurriert mit Histamin um Histamin-H1-Rezeptor-Stellen an Effektorzellen. Durch die Hemmung der Bindung von Histamin verringert Phenindamin die normale Histaminantwort von Zellen und reduziert so allergische Symptome. Dieser Mechanismus beinhaltet die Antagonisierung der pharmakologischen Wirkungen von Histamin, die durch die Aktivierung von H1-Rezeptorstellen vermittelt werden .

Wirkmechanismus

Phenindamine exerts its effects by blocking the effects of the naturally occurring chemical histamine in the body. It competes with histamine for histamine H1-receptor sites on effector cells. By inhibiting the binding of histamine, this compound decreases the normal histamine response from cells, consequently reducing allergic symptoms. This mechanism involves the antagonism of pharmacological effects of histamine mediated through activation of H1-receptor sites .

Vergleich Mit ähnlichen Verbindungen

Phenindamin ist eng verwandt mit anderen Antihistaminika und Anticholinergika wie Cyproheptadin. Ähnliche Verbindungen umfassen:

Cyproheptadin: Ein weiteres Antihistaminikum der ersten Generation mit ähnlichen anticholinergen Eigenschaften.

Diphenhydramin: Ein weit verbreitetes Antihistaminikum mit sedierenden Wirkungen.

Chlorpheniramin: Ein Antihistaminikum zur Behandlung allergischer Reaktionen.

Einzigartigkeit: Phenindamin ist in seiner spezifischen chemischen Struktur einzigartig, die einen Indeno-Pyridin-Gerüst enthält. Diese Struktur trägt zu seinem einzigartigen pharmakologischen Profil und seinen spezifischen Wechselwirkungen mit Histaminrezeptoren bei .

Biologische Aktivität

Phenindamine is a well-established antihistamine primarily used for its effectiveness in treating allergic reactions. This article reviews its biological activity, mechanisms of action, clinical applications, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound, a member of the first-generation antihistamines, acts primarily as an antagonist at the histamine H1 receptor. Its chemical structure includes a pyridindene derivative, which contributes to its pharmacological properties. The compound is often administered in the form of this compound tartrate, which enhances its solubility and bioavailability.

Chemical Properties:

- Chemical Formula: C₁₅H₁₄N₂

- Molecular Weight: Approximately 238.29 g/mol

- Mechanism of Action: Competes with histamine for H1 receptor sites on effector cells, reducing the intensity of allergic reactions and tissue injury responses mediated by histamine release .

Antihistaminic Effects

This compound effectively mitigates symptoms associated with allergies, such as sneezing, runny nose, and itching. Its primary mechanism involves blocking the action of histamine at H1 receptors, which is crucial in the pathophysiology of allergic responses.

Clinical Applications:

- Treatment of allergic rhinitis

- Management of urticaria (hives)

- Alleviation of symptoms associated with the common cold

Sedative Properties

One notable characteristic of this compound is its sedative effect. This property can lead to drowsiness or insomnia in some individuals, making it less favorable for use in populations requiring alertness .

Table 1: Summary of Clinical Studies on this compound

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of this compound:

- Chronic Urticaria Study : In a randomized controlled trial involving patients with chronic spontaneous urticaria, this compound showed significant symptom suppression compared to placebo . The study highlighted that participants receiving this compound experienced greater relief from itching and rash.

- Sedation Effects : A review indicated that first-generation antihistamines like this compound are associated with sedation due to their central nervous system penetration. In assessments measuring cognitive performance, 58% of tests indicated impaired performance among users .

- Adverse Effects : Reports on adverse reactions include dry mouth, dizziness, and potential cognitive impairments. These effects are critical considerations for clinicians when prescribing this compound, especially for patients who operate machinery or drive .

Pharmacological Profile

The pharmacological profile of this compound reveals additional activities beyond antihistaminic effects:

- Antioxidant Activity : Preliminary research suggests that this compound may possess antioxidant properties, potentially contributing to its therapeutic effects in inflammatory conditions.

- Mast Cell Interaction : this compound tartrate has been utilized to study mast cell function in allergic responses, indicating its role in research settings beyond clinical applications.

Eigenschaften

IUPAC Name |

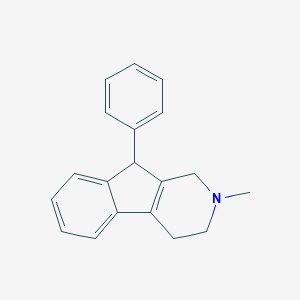

2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFHAYSTHMVOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5503-08-2 (hydrochloride), 569-59-5 (tartrate) | |

| Record name | Phenindamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023452 | |

| Record name | Phenindamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenindamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.77e-02 g/L | |

| Record name | Phenindamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Antihistamines such as phenindamine appear to compete with histamine for histamine H1- receptor sites on effector cells. The antihistamines antagonize those pharmacological effects of histamine which are mediated through activation of H1- receptor sites and thereby reduce the intensity of allergic reactions and tissue injury response involving histamine release. | |

| Record name | Phenindamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

82-88-2 | |

| Record name | Phenindamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenindamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenindamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenindamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenindamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENINDAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/772BQ8KSST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenindamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

91 °C | |

| Record name | Phenindamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenindamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015556 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.